molecular formula C17H21N3O3S B268865 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No. B268865
M. Wt: 347.4 g/mol
InChI Key: RVQQJTMVBFQZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a small molecule inhibitor that has been shown to have promising results in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and the production of inflammatory cytokines.
Biochemical and Physiological Effects
3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments include its potential applications in the treatment of cancer and inflammatory diseases. Additionally, this compound has been shown to be relatively stable and easy to synthesize.
The limitations of using 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments include the fact that its mechanism of action is not fully understood. Additionally, this compound may have potential side effects that have not yet been fully explored.

Future Directions

There are several future directions for research on 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide. One potential direction is to explore the potential use of this compound in the treatment of other diseases, such as autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential side effects. Finally, future research could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex process that involves several steps. The first step is the synthesis of the intermediate compound, which is then converted into the final product. The synthesis of the intermediate compound involves the reaction of cyclopropyl isocyanate with thioanisole to form the cyclopropyl thiourea intermediate. This intermediate is then reacted with 2-bromo-1-(tetrahydrofuran-2-yl)methanone to form the final product.

Scientific Research Applications

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have potential applications in scientific research. This compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, as it has been shown to inhibit the production of inflammatory cytokines.

properties

Product Name

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

3-(cyclopropanecarbonylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C17H21N3O3S/c21-15(18-10-14-5-2-8-23-14)12-3-1-4-13(9-12)19-17(24)20-16(22)11-6-7-11/h1,3-4,9,11,14H,2,5-8,10H2,(H,18,21)(H2,19,20,22,24)

InChI Key

RVQQJTMVBFQZST-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3CC3

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3CC3

Origin of Product

United States

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